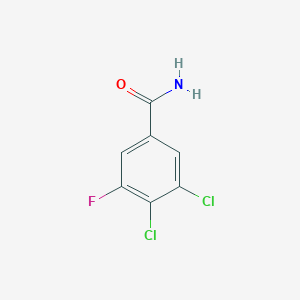

3,4-Dichloro-5-fluorobenzamide

Description

Properties

IUPAC Name |

3,4-dichloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEXCCKZKUFGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-fluorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with fluorinated amines under controlled conditions. One common method involves the use of N,N’-dimethylformamide as a solvent and a temperature of around 60°C. The reaction proceeds with good yields and the product is purified through recrystallization .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, recycling of solvents and catalysts can be implemented to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzamide ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

3,4-Dichloro-5-fluorobenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural analogs and functionally related benzamide derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Structural Analogs in Agrochemicals

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Substituents: 2,6-difluoro and 4-chlorophenyl groups. Use: Insect growth regulator targeting chitin synthesis .

3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide (CAS 23950-58-5) :

- Substituents : 3,5-dichloro and a propargylamine group.

- Use : Herbicidal activity inferred from structural similarity to triazole-based herbicides .

- Comparison : The 3,4-dichloro-5-fluoro configuration introduces ortho-substitution, which could reduce metabolic degradation compared to meta-substituted 3,5-dichloro derivatives.

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Substituents: Pyridinyloxy and trifluoromethyl groups. Use: Acaricide targeting ectoparasites in livestock . Comparison: The absence of a pyridine ring in 3,4-dichloro-5-fluorobenzamide likely reduces systemic absorption, limiting its veterinary applications but improving environmental persistence.

Data Tables: Key Structural and Functional Differences

*LogP values estimated using fragment-based methods.

Research Findings and Mechanistic Insights

- Steric vs. Electronic Contributions: Ortho-dichloro substitution (3,4-positions) may hinder rotational freedom, reducing binding to cytochrome P450 enzymes compared to mono-chloro derivatives like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) .

- Solubility Trade-offs : Higher halogen content correlates with lower aqueous solubility but improved lipid membrane permeability, a critical factor in agrochemical design .

Biological Activity

3,4-Dichloro-5-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C7H4Cl2FNO

- Molecular Weight : 208.02 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms and one fluorine atom, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects:

- Enzyme Inhibition : The compound may interfere with enzymes involved in DNA replication and protein synthesis, affecting cellular processes crucial for growth and survival.

- Receptor Interaction : It has been shown to bind to receptors that modulate cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Notable findings include:

- Bacterial Inhibition : Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating bacterial infections.

- Fungal Activity : The compound also shows promise as an antifungal agent, with ongoing research exploring its efficacy against various fungal pathogens.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies:

- Cell Line Studies : In vitro studies have reported cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Mechanistic Insights : Research suggests that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.

-

Cytotoxicity in Cancer Research :

- Objective : Assess the cytotoxic effects on breast cancer cell lines (MCF-7).

- Results : A dose-dependent increase in cell death was observed, with IC50 values indicating potent activity at low concentrations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Structure | Antimicrobial |

| 2,4-Dichloro-5-fluorobenzamide | Structure | Antibacterial, Cytotoxic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.